molecular formula C15H20N6O2 B2797368 7-ethyl-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923491-95-6

7-ethyl-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B2797368
M. Wt: 316.365
InChI Key: UJLZEUIDORZFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C15H20N6O2 and its molecular weight is 316.365. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Antitumor Activity and Vascular Relaxing Effects :Novel heterocycles, including [1,2,4]triazino-[3,2-f]purines, were synthesized and examined for biological activities. Specifically, a compound synthesized from 7,8-diamino-1,3-dimethylxanthine showed activity against P388 leukemia, although none demonstrated significant vascular relaxing effects (Ueda et al., 1987).

Anticancer, Anti-HIV-1, and Antimicrobial Activity :New triazino and triazolo[4,3-e]purine derivatives were synthesized, showing considerable in vitro anticancer activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. Some compounds also displayed moderate anti-HIV-1 activity and significant antimicrobial activity against various strains, highlighting their potential in developing new therapeutics (Ashour et al., 2012).

Anti-Proliferative Agents :A series of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives were synthesized and evaluated for their anti-proliferative activity against human cancer cell lines. Some derivatives showed strong activity comparable to the standard drug doxorubicin, indicating their potential as anticancer agents (Sucharitha et al., 2021).

properties

IUPAC Name

7-ethyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-6-19-13(22)11-12(18(5)15(19)23)16-14-20(11)8-10(4)17-21(14)7-9(2)3/h2,6-8H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLZEUIDORZFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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